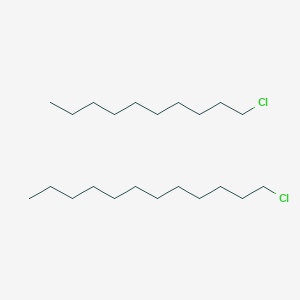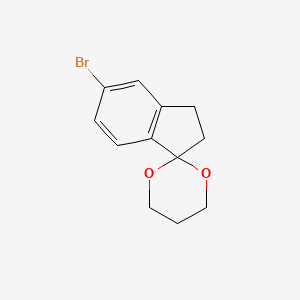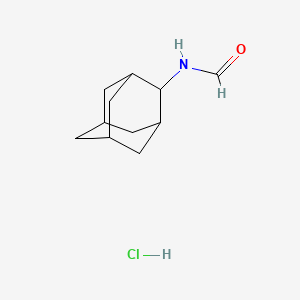
Formamide, N-(2-adamantyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(2-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of formamide, where the formamide group is attached to a 2-adamantyl moiety, and the hydrochloride salt form enhances its solubility in water. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of 2-adamantylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate N-(2-adamantyl)formamide, which is then hydrolyzed to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Formamide, N-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form adamantane-based carboxylic acids.
Reduction: Reduction reactions can yield adamantane-based amines.
Substitution: Substitution reactions can lead to the formation of various adamantane derivatives.
Scientific Research Applications
Chemistry: In chemistry, Formamide, N-(2-adamantyl)-, hydrochloride is used as a building block for synthesizing more complex adamantane derivatives. These derivatives have applications in materials science and pharmaceuticals.
Biology: The compound is used in biological studies to investigate the interaction of adamantane derivatives with biological macromolecules, such as enzymes and receptors.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Formamide, N-(2-adamantyl)-, hydrochloride exerts its effects depends on its specific application. For example, in antiviral applications, the adamantane moiety may interact with viral proteins, inhibiting their function. The molecular targets and pathways involved can vary, but often include interactions with viral replication enzymes or host cell receptors.
Comparison with Similar Compounds
Amantadine Hydrochloride: A well-known antiviral and anti-Parkinson drug.
Adamantane Derivatives: Various other adamantane-based compounds used in pharmaceuticals and materials science.
Uniqueness: Formamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in scientific research.
Properties
CAS No. |
74525-97-6 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
N-(2-adamantyl)formamide;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7;/h6-11H,1-5H2,(H,12,13);1H |
InChI Key |
LUWYTUBMYHNJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



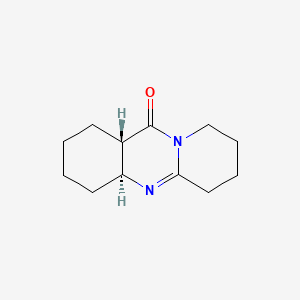

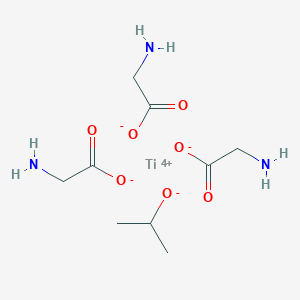
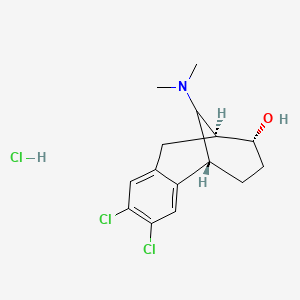

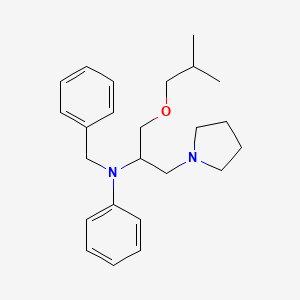


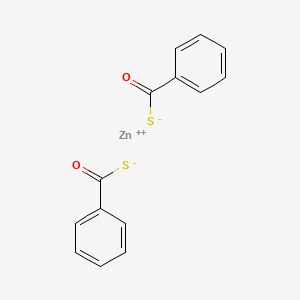
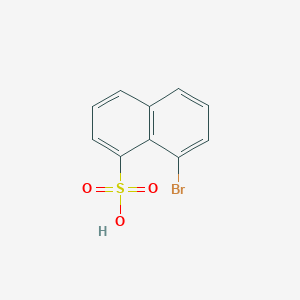
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
